(4-Phenylpyridin-2-YL)methanol

Vue d'ensemble

Description

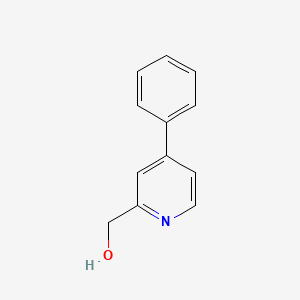

(4-Phenylpyridin-2-YL)methanol is an organic compound with the molecular formula C12H11NO. It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring and a hydroxymethyl group at the second position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpyridin-2-YL)methanol typically involves the reaction of 4-phenylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Asymmetric Hydrogenation Reactions

This compound is synthesized via enantioselective hydrogenation of ketone precursors. A patented method ([CN109776400B] ) achieves high enantiomeric excess (ee) using iridium catalysts:

Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst system | Ir/chiral phosphine ligand |

| Hydrogen pressure | 0.1–10.0 MPa |

| Temperature | 0–100°C |

| Solvent | Methanol, THF, or EtOAc |

| Reaction time | 2–24 hours |

| Yield | Up to 92% |

| ee | ≥95% (up to 99%) |

Example Reaction :

Key steps:

-

Catalyst activation in argon atmosphere.

-

Post-reaction extraction with ethyl acetate and solvent recovery.

Solvent-Dependent Reactivity

The compound exhibits modified reactivity in biphasic systems:

-

In water-cyclohexane , reduced product inhibition and toxicity are observed, enhancing substrate tolerance.

-

Polar solvents (e.g., methanol) favor hydrogenation efficiency, while nonpolar solvents slow reaction kinetics .

Oxidation

Controlled oxidation yields aromatic ketones:

-

Conditions : Acidic, room temperature.

-

Applications : Ketone intermediates are used in ligand design for transition-metal catalysis.

Substitution

The benzylic hydroxyl group participates in nucleophilic substitutions:

-

Reagents : Alkyl halides (R-X), amines, or thiols under basic conditions.

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, forming pyridine derivatives.

-

Light sensitivity : Prolonged UV exposure induces radical-mediated oxidation .

Comparative Reactivity

| Derivative | Reactivity Profile |

|---|---|

| (4-Chlorophenyl) analogue | Enhanced electrophilicity |

| (4-Fluorophenyl) analogue | Lower steric hindrance |

| Non-halogenated parent | Reduced oxidative stability |

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that (4-Phenylpyridin-2-yl)methanol has potential anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | Cancer Type | Inhibition Rate |

|---|---|---|

| HeLa | Cervical Cancer | Significant |

| MCF-7 | Breast Cancer | Moderate |

| HepG2 | Liver Cancer | High |

| HT-29 | Colon Cancer | Notable |

These findings suggest that the compound may inhibit cell proliferation by targeting specific enzymes involved in cancer progression, similar to other pyridine derivatives known for their anticancer effects .

Building Block in Chemical Synthesis

This compound serves as an important building block in the synthesis of various organic compounds. It can be utilized to create more complex structures through reactions such as:

- Asymmetric Catalytic Hydrogenation : This method allows for the production of enantiomerically pure derivatives, enhancing the compound's utility in pharmaceuticals .

Electronic Properties

Research into the electronic properties of this compound indicates potential applications in developing new materials with specific electronic characteristics. Its unique structure allows it to be integrated into electronic devices or sensors, where it can enhance conductivity or act as a semiconductor .

Case Studies

- Anticancer Research Study : A study focusing on the anticancer effects of this compound demonstrated significant inhibition of tumor growth in mouse models when administered alongside conventional chemotherapy agents. This suggests its potential as an adjunct therapy in cancer treatment .

- Synthesis Optimization Study : Researchers optimized the synthesis of this compound derivatives using a novel ruthenium-based catalyst system, achieving high yields and enantioselectivity. This advancement could facilitate large-scale production for pharmaceutical use .

Mécanisme D'action

The mechanism of action of (4-Phenylpyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to interact with various biological molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

4-Phenylpyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

2-Phenylpyridine: The phenyl group is attached at a different position, altering its chemical properties and reactivity.

4-Hydroxymethylpyridine: Lacks the phenyl group, affecting its overall stability and reactivity.

Uniqueness: (4-Phenylpyridin-2-YL)methanol is unique due to the presence of both the phenyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Activité Biologique

(4-Phenylpyridin-2-YL)methanol, with the chemical formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol, is a compound that has gained attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position. This unique structure contributes to its distinct chemical properties, making it a valuable compound in medicinal chemistry and materials science.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Melting Point | ~72°C |

| Structure | Pyridine ring with phenyl and hydroxymethyl groups |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly cytochrome P450 enzymes. Notably, it has been identified as a potential inhibitor of CYP1A2, an enzyme crucial for drug metabolism. This inhibition can significantly influence pharmacokinetics and drug interactions, highlighting its importance in drug development.

Key Mechanisms:

- Cytochrome P450 Inhibition : Affects drug metabolism and efficacy.

- Anti-inflammatory Effects : May involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.

- Antitumor Potential : The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against human cancer cell lines .

- Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

2. Cytotoxicity Against Cancer Cell Lines

In vitro assays demonstrated that this compound exhibited cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be approximately 150 µg/mL for HeLa cells and 200 µg/mL for A549 cells, indicating moderate cytotoxicity .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is compared with structurally similar compounds:

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| 4-Phenylpyridine | Lacks hydroxymethyl group | Limited reactivity |

| 2-Phenylpyridine | Different phenyl positioning | Altered chemical properties |

| 4-Hydroxymethylpyridine | Lacks phenyl group | Affects stability and reactivity |

Future Research Directions

Further studies are warranted to explore:

- The full pharmacological profile of this compound.

- Its potential as a lead compound in drug development targeting specific diseases.

- Detailed structure–activity relationship (SAR) studies to optimize its biological efficacy.

Propriétés

IUPAC Name |

(4-phenylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHORUBQDRBJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480943 | |

| Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55218-73-0 | |

| Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.